Ethyl 4-({[2-(adamantan-1-YL)ethyl]carbamothioyl}amino)benzoate
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Overview
Description
Ethyl 4-({[2-(adamantan-1-YL)ethyl]carbamothioyl}amino)benzoate is a complex organic compound that features an adamantane moiety, which is known for its rigid, diamond-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(adamantan-1-YL)ethyl]carbamothioyl}amino)benzoate typically involves the reaction of adamantan-1-ylamines with ethyl isothiocyanatoacetate. This reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol, and yields the desired product in high efficiency . The reaction can be summarized as follows:
Reactants: Adamantan-1-ylamines and ethyl isothiocyanatoacetate.
Solvent: Ethanol.
Conditions: Room temperature, stirring for several hours.
Yield: 85-95%.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(adamantan-1-YL)ethyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:
Hydrolysis: In alkaline medium, the compound can be hydrolyzed to form the corresponding carboxylic acid derivative.
Substitution Reactions: The adamantane moiety can participate in substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Hydrolysis: Alkaline medium (e.g., NaOH solution).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis Product: {[(adamantan-2-yl)carbamothioyl]amino}acetic acid.
Substitution Products: Depending on the substituents introduced, a variety of functionalized adamantane derivatives can be obtained.
Scientific Research Applications
Ethyl 4-({[2-(adamantan-1-YL)ethyl]carbamothioyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: The adamantane moiety is known for its antiviral and neuroprotective properties.
Materials Science: Due to its rigid structure, it can be used in the development of novel materials with enhanced mechanical properties.
Biological Studies: It can be used as a probe to study biological processes involving adamantane derivatives.
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(adamantan-1-YL)ethyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({[2-(adamantan-1-yloxy)ethyl]carbamothioyl}amino)benzoate .
- 4-[(4-{3-[2-(Adamantan-1-yl)ethyl]carbamoylamino}cyclohexyl)oxy]benzoic acid .
Uniqueness
Ethyl 4-({[2-(adamantan-1-YL)ethyl]carbamothioyl}amino)benzoate is unique due to its specific combination of the adamantane moiety with a benzoate ester. This structure imparts unique physical and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H30N2O2S |
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Molecular Weight |
386.6 g/mol |
IUPAC Name |
ethyl 4-[2-(1-adamantyl)ethylcarbamothioylamino]benzoate |
InChI |
InChI=1S/C22H30N2O2S/c1-2-26-20(25)18-3-5-19(6-4-18)24-21(27)23-8-7-22-12-15-9-16(13-22)11-17(10-15)14-22/h3-6,15-17H,2,7-14H2,1H3,(H2,23,24,27) |
InChI Key |
ZFWWPSIAHNGSBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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